molecular formula C9H10N2O2 B1628678 (3-Carbamimidoyl-phenyl)-acetic acid CAS No. 52820-40-3

(3-Carbamimidoyl-phenyl)-acetic acid

Cat. No. B1628678
CAS RN: 52820-40-3
M. Wt: 178.19 g/mol
InChI Key: NOZKXRAMTCYCHH-UHFFFAOYSA-N
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Description

(3-Carbamimidoyl-phenyl)-acetic acid, commonly known as carphenazine, is an organic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of carphenazine involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, carphenazine reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Carphenazine has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In addition, carphenazine has been found to induce apoptosis in cancer cells, thereby inhibiting their growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of carphenazine for lab experiments is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a valuable tool for studying these conditions. However, one of the limitations of carphenazine is its potential toxicity. It has been found to be toxic to certain cell types, and caution should be taken when using it in lab experiments.

Future Directions

There are several future directions for the use of carphenazine in scientific research. One area of research is the development of new (3-Carbamimidoyl-phenyl)-acetic acid based on the structure of carphenazine. Another area of research is the use of carphenazine in combination with other drugs for the treatment of inflammatory diseases and cancer. Finally, the use of carphenazine as a tool for studying the mechanisms of inflammation and cancer is an area of research that holds great promise.

Scientific Research Applications

Carphenazine has been widely used in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to be effective in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory diseases.

properties

IUPAC Name

2-(3-carbamimidoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZKXRAMTCYCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613977
Record name (3-Carbamimidoylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52820-40-3
Record name (3-Carbamimidoylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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